molecular formula C9H8BrNO4 B133708 Methyl 2-(bromomethyl)-3-nitrobenzoate CAS No. 98475-07-1

Methyl 2-(bromomethyl)-3-nitrobenzoate

Cat. No. B133708
CAS RN: 98475-07-1
M. Wt: 274.07 g/mol
InChI Key: FCGIVHSBEKGQMZ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-nitrobenzoate is a chemical compound that is part of the nitroaromatic compounds family. These compounds are known for their various applications in chemical synthesis and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a brominated precursor with another aromatic compound in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are synthesized using 4-chlorophenacyl bromide with their respective benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which help in assigning the potential energy distribution . The geometrical parameters obtained from X-ray diffraction studies are found to be in agreement with the calculated values from DFT .

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzoic compounds can involve nucleophilic substitution reactions, as seen with 3-bromo-2-nitrobenzo[b]thiophene, which reacts with amines to give N-substituted products . The presence of the bromo and nitro groups can lead to interesting rearrangements and the formation of unexpected isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their hyperpolarizability, which is a measure of the non-linear optical properties, and their stability, which can be analyzed using NBO analysis to understand hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule, and the Molecular Electrostatic Potential (MEP) is performed by the DFT method . The stability of these compounds under various conditions, including hydrolytic and oxidative stress, can be assessed using HPLC-UV methods, as demonstrated for 4-bromomethyl-3-nitrobenzoic acid .

Scientific Research Applications

Genotoxic Impurity Analysis in Pharmaceutical Compounds

Methyl 2-(bromomethyl)-3-nitrobenzoate (MMM) is identified as a genotoxic impurity in the pharmaceutical compound lenalidomide. A study by Gaddam et al. (2020) developed and validated an HPLC method for simultaneous detection and quantification of MMM among other impurities in lenalidomide. This research is significant in ensuring the safety and efficacy of pharmaceutical products.

Synthesis of Anticancer Drugs

The application of methyl 2-(bromomethyl)-3-nitrobenzoate in the synthesis of the anticancer drug lenalidomide is highlighted in research by Ponomaryov et al. (2015). The study outlines a green and scalable process using this compound, demonstrating its importance in pharmaceutical synthesis.

Intermediate in Pesticide Synthesis

Catalytic Oxidation Studies

Research by Cai and Shui (2005) involved the synthesis of 3-methyl-4-nitrobenzoic acid, a derivative of methyl 2-(bromomethyl)-3-nitrobenzoate, via catalytic oxidation. This study contributes to the understanding of catalytic processes and organic synthesis.

Solubility and Thermodynamic Modelling

The solubility and thermodynamic properties of 2-methyl-3-nitrobenzoic acid, closely related to the compound , have been studied for its dissolution characteristics in various solvents. Research by Hart et al. (2017) and Wu et al. (2016) offer insights into the solvent interactions and thermodynamics of similar compounds, which are critical for optimization in industrial and pharmaceutical processes.

properties

IUPAC Name

methyl 2-(bromomethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGIVHSBEKGQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363373
Record name Methyl 2-(bromomethyl)-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-nitrobenzoate

CAS RN

98475-07-1
Record name Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98475-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-3-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90363373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester
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Synthesis routes and methods I

Procedure details

2-Methyl-3-nitrobenzoic acid methyl ester (commercially available) is treated in a solvent such as carbon tetrachloride with N-bromosuccinimide under light to produce 2-bromomethyl-3-nitrobenzoic acid methyl ester. This benzylic bromide is treated in a solvent such as dimethylformamide with [2-(3-amino-2,6-dioxo-piperidin-1-yl)-ethyl]-phosphonic acid diethyl ester (for the preparation of this compound, see below) in the presence of a base such as triethylamine. The coupled product is then reduced by hydrogenation (Bioorg. Med. Chem. Lett., (1999), 9, 1625) to afford the desired analog. [2-(3-amino-2,6-dioxo-piperidin-1-yl)-ethyl]-phosphonic acid diethyl ester is obtained according to a procedure such as that reported in J. Med. Chem., (2003) 46, 3793. Accordingly, benzyloxycarbonyl-protected glutaric acid is treated in a solvent such as acetonitrile with triethylamine, 1-hydroxybenzotriazole, diethyl 2-aminoethylphosphonate and 1,3-dicyclohexylcarbodiimide. After the reaction is complete, the solvent is removed and the residue is purified by chromatography to generate the cyclic product, which is subjected to hydrogen in the presence of palladium catalysis to afford the desired intermediate.
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Synthesis routes and methods II

Procedure details

25.55 g (130.9 mmol) of 2-methyl-3-nitrobenzoic acid methyl ester is added to 300 ml of carbon tetrachloride, and mixed with 25.6 g (141.7 mmol) of N-bromosuccinimide and 62.8 mg of benzoyl peroxide. After seven days of refluxing, the succinimide is suctioned off after cooling, and then the filtrate is spun in until a dry state is reached. The desired compound that is incorporated in crude form into the next stage remains.
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25.55 g
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Synthesis routes and methods III

Procedure details

A stirred mixture of methyl 2-methyl-3-nitrobenzoate(17.6 g, 87.1 mmol) and N-bromosuccinimide (18.9 g, 105 mmol) in carbon tetrachloride (243 mL) was heated under gentle reflux with a 100 W light bulb situated 2 cm away shining on the reaction mixture overnight. After 18 hours, the reaction mixture was cooled to room temperature and filtered. The filtrate was washed with water (2×120 mL), brine(120 mL), and dried (MgSO4). The solvent was removed in vacuo to give a yellow solid. The product was purified by flash chromatography (hexane:ethyl acetate 8:2) to give 22 g (93%) of methyl 2-bromomethyl-3-nitrobenzoate as a yellow solid: mp 69-72° C.; 1H NMR (CDCl3) δ 8.13-8.09 (dd, J=1.36 and 7.86 Hz, 1H), 7.98-7.93 (dd, J=1.32 and 8.13 Hz, 1H), 7.57-7.51 (t, J=7.97Hz, 1H), 5.16 (s, 2H), 4.0 (s, 3H); 13C NMR (CDCl3) δ 65.84, 150.56, 134.68, 132.64, 132.36, 129.09, 53.05, 22.70; HPLC: Waters Nova-Pak C18 column, 4 micron, 1 mL/min, 240 nm, 40/60 CH3CN/0.1%H3PO4(aq), 8.2 min 99%. Anal. Calcd for C9H8NO4Br: C, 39.44; H, 2.94; N, 5.11, Br, 29.15. Found: C, 39.51; H, 2.79; N, 5.02; Br, 29.32.
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17.6 g
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18.9 g
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243 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 100.0 g of methyl 2-methyl-3-nitrobenzoate, 100.0 g of N-bromosuccinimide, 3.0 g of dibenzoyl peroxide and 1000 ml of carbon tetrachloride was refluxed for 24 hours. The reaction mixture was cooled, 3.0 g of dibenzoyl peroxide added, and refluxing continued an additional 24 hours. The reaction mixture was cooled, filtered and the filtrate concentrated in vacuo. The crude reaction product was dissolved in ether and the organic solution washed sequentially with saturated sodium sulfite (500 ml), water (2×500 ml), 2.5% sodium hydroxide (500 ml), water (2×500 ml) and saturated brine (500 ml). The organic solution was dried over magnesium sulfate, filtered and the solvent evaporated in vacuo giving a pale yellow oily solid. Recrystallization from 350 ml of 1-chlorbutane/cyclohexane (2:1) gave 73.9 g of methyl 2-bromomethyl-3-nitrobenzoate, m.p. 67°-70°.
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100 g
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Synthesis routes and methods V

Procedure details

To a suspension of 100 g of 2-methyl-3-nitrobenzoic acid, methyl ester and 100 g of N-bromosuccinimide in 1000 ml carbon tetrachloride was added 3 g of benzoyl peroxide and the mixture was stirred at reflux temperature for about 24 hours. Additional benzoyl peroxide was then added and refluxing was resumed for another 24 hours. The reaction mixture was cooled, filtered, and the filtrate concentrated in vacuo to afford an oil which crystallized upon cooling. This crude product was dissolved in diethyl ether and the organic layer was washed with saturated aqueous sodium sulfite (one 500-ml portion), water (two 500-ml portions), 2.5% aqueous sodium hydroxide solution (one 500-ml portion), water and brine. Drying and evaporation of the orgnaic layer in vacuo gave a yellow oil which crystallized on standing. Recrystallization from 350 ml n-butyl chloride/cyclohexane (2:1) gave 74 g of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester, m.p. 67°-70°.
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Xie, F Sun, X Zhao, C Wu, Y Che - Journal of Chemical & …, 2023 - ACS Publications
… In the prepared process of lenalidomide, methyl 2-bromomethyl-3-nitrobenzoate frequently … (12,13) Accordingly, improving the yield of methyl 2-bromomethyl-3-nitrobenzoate, as well …
Number of citations: 0 pubs.acs.org
Y Ponomaryov, V Krasikova, A Lebedev… - Chemistry of …, 2015 - Springer
A new process for the synthesis of anticancer drug lenalidomide was developed, using platinum group metal-free and efficient reduction of nitro group with the iron powder and …
Number of citations: 21 link.springer.com
S Kasina, A Nowduri, K Raghu Babu… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… -3-nitrobenzoate with N-Bromosucinamide in presence of 2, 2‟-Azobisisobutyronitrile (AIBN) (Used as catalyst) and Methanol to convert the Methyl-2-bromomethyl-3nitrobenzoate (PGI-…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
L Ouni, A Ramazani, H Aghahosseini - Research on Chemical …, 2023 - Springer
In this study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide (IV…
Number of citations: 0 link.springer.com
BC Söderberg, JA Shriver, JM Wallace - Organic syntheses, 2003 - Wiley Online Library
Synthesis of Indoles by Palladium‐Catalyzed Reductive N‐Heteroannulation of 2‐Nitrostyrenes: Methyl Indole‐4‐Carboxylate - Söderberg - Major Reference Works - Wiley Online …
Number of citations: 12 onlinelibrary.wiley.com
BC Söderberg, JA Shriver - The Journal of Organic Chemistry, 1997 - ACS Publications
… by solvent removal, affording crude methyl 2-bromomethyl-3-nitrobenzoate (12.8 g) as pale … ) was added to a solution of methyl 2-bromomethyl-3-nitrobenzoate (12.40 g, 44.12 mmol) …
Number of citations: 175 pubs.acs.org
JM Wallace - 2003 - researchrepository.wvu.edu
Using a palladium-catalyzed reductive N-heteroannulation method previously discovered in our labs, a 20 mmol synthetic route to methyl indole-4-carboxylate has been developed. …
Number of citations: 3 researchrepository.wvu.edu
ECY Woon - 2004 - search.proquest.com
We have recently identified 5-aminosoquinolin-1 (2H)-one hydrochloride (5AIQ. HC1) as a potent, water-soluble PARP-1 inhibitor that exhibited outstanding therapeutic benefits in a …
Number of citations: 4 search.proquest.com
S Zhao, W Liu - Current Organic Chemistry, 2018 - ingentaconnect.com
Allylic and benzylic brominations are of paramount importance in organic synthesis. They give rise to many valuable synthons leading to the production of fine chemicals, agrochemicals …
Number of citations: 2 www.ingentaconnect.com
W Luo, D Tweedie, SL Beedie, N Vargesson… - Bioorganic & medicinal …, 2018 - Elsevier
A library of 15 novel and heretofore uncharacterized adamantyl and noradamantyl phthalimidines was synthesized and evaluated for neuroprotective and anti-angiogenic properties. …
Number of citations: 16 www.sciencedirect.com

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